2-Amino-4-(methylsulfonyl)benzoic acid
Overview
Description
2-Amino-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, featuring an amino group at the second position and a methylsulfonyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(methylsulfonyl)benzoic acid is the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme . This enzyme plays a crucial role in the biosynthesis of carotenoid pigments in plants .
Mode of Action
This compound acts by inhibiting the HPPD enzyme . This inhibition blocks the production of carotenoid pigments in susceptible plants .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway in plants . By inhibiting the HPPD enzyme, it prevents the formation of carotenoid pigments, which are essential for photosynthesis and protection against harmful sunlight .
Result of Action
The inhibition of carotenoid pigment production by this compound can lead to bleaching and death of susceptible plants . This makes the compound effective as a herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain metabolites of the compound may persist under suboxic conditions such as subsoil and groundwater . .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(methylsulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the key enzymes it interacts with is p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the production of carotenoid pigments in plants . By inhibiting HPPD, this compound disrupts the biosynthesis of essential pigments, leading to the herbicidal effects observed in mesotrione-treated plants.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, the inhibition of HPPD by this compound leads to a reduction in carotenoid pigments, which are vital for photosynthesis and protection against oxidative damage . This disruption in pigment production can cause chlorosis and eventual plant death. Additionally, this compound may influence cell signaling pathways and gene expression related to stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of HPPD, preventing the enzyme from catalyzing the conversion of p-hydroxyphenylpyruvate to homogentisate . This inhibition leads to a buildup of upstream metabolites and a deficiency in downstream products, ultimately disrupting the metabolic pathway and affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound remains relatively stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant disruptions in metabolic processes and lead to toxic effects . Threshold effects observed in these studies indicate that there is a critical concentration above which the compound’s impact on cellular function becomes pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of mesotrione. The compound interacts with enzymes such as HPPD, which plays a pivotal role in the biosynthesis of carotenoid pigments . The inhibition of HPPD by this compound affects the metabolic flux and levels of various metabolites, leading to disruptions in normal cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility in water, methanol, DMSO, and DMF facilitates its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and effectiveness in inhibiting target enzymes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its ability to interact with target enzymes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methylsulfonyl)benzoic acid typically involves the nitration of 4-methylsulfonylbenzoic acid, followed by reduction to introduce the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or other reduced products.
Substitution: Formation of amides, alkylated derivatives, or other substituted compounds.
Scientific Research Applications
2-Amino-4-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 2-Amino-4-(methylsulfonyl)benzoic acid (AMBA)
Comparison: this compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its analogs with trifluoromethyl groups, it exhibits different reactivity and solubility profiles. The methylsulfonyl group also influences its biological activity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-amino-4-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGGDGNOLZBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375512 | |
Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393085-45-5 | |
Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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